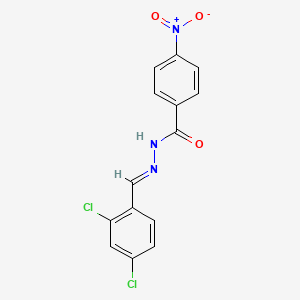![molecular formula C25H25N3O2 B15017286 N-({N'-[(1E)-1-(4-Methylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B15017286.png)
N-({N'-[(1E)-1-(4-Methylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({N’-[(1E)-1-(4-Methylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide: is a complex organic compound that features a hydrazinecarbonyl group linked to a diphenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({N’-[(1E)-1-(4-Methylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-methylbenzaldehyde with hydrazine to form the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then reacted with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Alcohols or amines can be formed.
Substitution: Halogenated or nitrated derivatives of the original compound.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used in the design of probes for studying biological processes at the molecular level.
Industry
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Analytical Chemistry: The compound can be used in analytical methods to detect or quantify other substances.
作用机制
The mechanism by which N-({N’-[(1E)-1-(4-Methylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
相似化合物的比较
Similar Compounds
N-({N’-[(1E)-1-(4-Methylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide: can be compared to other hydrazinecarbonyl derivatives and diphenylacetamide compounds.
N-({N’-[(1E)-1-(4-Methylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide: is unique due to its specific combination of functional groups and the presence of both hydrazinecarbonyl and diphenylacetamide moieties.
Uniqueness
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its potential applications in diverse fields such as drug development and materials science. Its specific structure allows for interactions with various molecular targets, making it a versatile compound for research and industrial applications.
属性
分子式 |
C25H25N3O2 |
|---|---|
分子量 |
399.5 g/mol |
IUPAC 名称 |
N-[2-[(2E)-2-[1-(4-methylphenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C25H25N3O2/c1-18-13-15-20(16-14-18)19(2)27-28-23(29)17-26-25(30)24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,24H,17H2,1-2H3,(H,26,30)(H,28,29)/b27-19+ |
InChI 键 |
PSLQAFPMZYDFSI-ZXVVBBHZSA-N |
手性 SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)/C |
规范 SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-5-(3-fluorobenzylidene)-3-{[(3-methylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15017205.png)
![2-Chloro-5-[5-(2,2-dimethyl-4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)furan-2-yl]benzoic acid](/img/structure/B15017226.png)
![(5Z)-3-{[(2-methoxyphenyl)amino]methyl}-5-(3-nitrobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B15017228.png)
![2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B15017234.png)
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15017238.png)
![N-{2-[(2E)-2-(2-hydroxy-5-methylbenzylidene)hydrazinyl]-2-oxoethyl}furan-2-carboxamide (non-preferred name)](/img/structure/B15017252.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-{(E)-[4-(naphthalen-2-ylmethoxy)phenyl]methylidene}acetohydrazide](/img/structure/B15017256.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B15017262.png)
![3-[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]-3-oxo-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B15017267.png)
![N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B15017270.png)
![4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B15017278.png)
![N'-[(E)-[5-(4-Iodophenyl)furan-2-YL]methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B15017282.png)
![2-bromo-6-[(E)-(2-{4-[(2,5-dimethylphenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B15017290.png)

